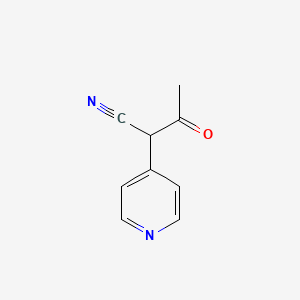

3-Oxo-2-(pyridin-4-yl)butanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-pyridin-4-ylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)9(6-10)8-2-4-11-5-3-8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTSWVHFTIEIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126769-98-0 | |

| Record name | 3-oxo-2-(pyridin-4-yl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxo 2 Pyridin 4 Yl Butanenitrile

Historical Context of α-Ketone Nitrile Synthesis

The journey to synthesizing complex molecules like 3-Oxo-2-(pyridin-4-yl)butanenitrile is built upon a long history of nitrile chemistry. The synthesis of nitriles dates back to the 19th century, with early methods focusing on the dehydration of amides and the reaction of alkyl halides with cyanide salts. These foundational reactions established the basis for introducing the crucial cyano (-C≡N) group into organic molecules.

The development of methods for creating α-keto nitriles, which possess both a ketone and a nitrile group on adjacent carbons, represented a significant advancement. These bifunctional compounds are valuable synthetic intermediates. Early strategies often involved the oxidation of corresponding β-hydroxynitriles or the direct cyanation of α-haloketones. A significant conceptual leap was the development of condensation reactions, such as the Knoevenagel and Claisen condensations, which allowed for the direct construction of the carbon skeleton with the required functional groups in a more controlled manner. The synthesis of α-amino ketones, which can be precursors to α-keto nitriles, has also been an area of intense research, with methods ranging from direct α-amination of ketones to rearrangements of α-azido ketones. organic-chemistry.org These historical developments paved the way for the targeted synthesis of specifically substituted α-keto nitriles like the title compound.

Classical Synthetic Routes to Butanenitrile Frameworks

Traditional methods for constructing the butanenitrile core of this compound primarily rely on well-established carbon-carbon bond-forming reactions.

One of the most direct and classical methods for constructing the skeleton of α-substituted nitriles is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of a precursor to the title compound, this would typically involve the reaction of pyridine-4-carboxaldehyde with an active methylene nitrile, such as ethyl cyanoacetate (B8463686). rsc.orgrsc.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated nitrile. wikipedia.org

A highly relevant and direct classical route to this compound is the C-acylation of 4-pyridylacetonitrile. Research has demonstrated that the direct acetylation of 4-pyridylacetonitrile with hot acetic anhydride (B1165640) successfully yields the target C-acetyl derivative. In this process, heating a mixture of 4-pyridylacetonitrile and acetic anhydride leads to the formation of 1-acetyl-4-(acetylcyanomethylidene)-1,4-dihydropyridine, a C,N-diacetyl derivative. Subsequent alcoholysis of this intermediate cleaves the N-acetyl group, affording the final product, which exists as a tautomeric mixture of this compound and its enol form, 2-(4'-pyridyl)-3-hydroxy-2-butenonitrile.

The precursor, 2-(pyridin-4-yl)acetonitrile, can be prepared from 4-chloropyridine (B1293800) hydrochloride. The process involves a reaction to form ethyl 2-cyano-2-(pyridin-4-yl)acetate, followed by a decarboxylation step in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the desired acetonitrile. google.com

Table 1: Synthesis of this compound via Acylation

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-pyridylacetonitrile | Acetic Anhydride | Heating | 1-acetyl-4-(acetylcyanomethylidene)-1,4-dihydropyridine | This compound | 62% (for intermediate) |

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis used for forming carbon-carbon bonds. It involves the addition of a nucleophile (a Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). While not a direct route to the final keto-nitrile itself, the Michael addition is crucial for building up the necessary carbon framework.

For instance, a Michael-type addition could be envisioned in the synthesis of a precursor to the butanenitrile skeleton. An enolate derived from a cyanoacetate ester could act as a Michael donor, adding to a suitable vinyl pyridine (B92270) derivative. Subsequent chemical transformations would then be required to introduce the oxo functionality at the correct position. This stepwise approach, while less direct than condensation or acylation, offers flexibility in assembling complex substituted butanenitrile structures.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability and environmental impact. These principles are applied to the synthesis of this compound through the development of greener methodologies.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing the title compound, this involves optimizing classical reactions to be more environmentally benign.

For the Knoevenagel condensation route, significant green advancements have been made. These include replacing traditional volatile organic solvents with water or ionic liquids and using heterogeneous or reusable catalysts to simplify purification and minimize waste. rsc.orgorganic-chemistry.org For example, the use of a water-ionic liquid composite system has been shown to be effective for Knoevenagel condensations, offering advantages like being eco-friendly and allowing for the convenient reuse of the solvent-catalyst system. rsc.orgrsc.org

A key objective of green chemistry is to minimize or completely avoid the use of solvents, which are often a major source of waste and environmental concern. Solvent-free, or neat, reaction conditions are highly desirable.

The Knoevenagel condensation, a key reaction for building the precursor framework, can be performed under solvent-free conditions. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture in the absence of a solvent. Such solvent-free protocols have been developed for the condensation of various aldehydes with active methylene compounds, often leading to high yields, shorter reaction times, and simplified work-up procedures. Applying this approach to the condensation of pyridine-4-carboxaldehyde and a suitable nitrile would represent a significant green improvement over traditional solution-phase methods.

Green Chemistry Approaches in Butanenitrile Synthesis

Catalytic Methodologies

Catalytic approaches are central to the synthesis of complex molecules like this compound, offering pathways to higher efficiency and selectivity. The use of catalysts can facilitate reactions that might otherwise require harsh conditions or produce significant waste. jocpr.com In the broader context of organic synthesis, catalytic hydrogenation is a key technique that improves atom economy by using a catalyst to add hydrogen to unsaturated compounds, thereby reducing waste. jocpr.com Similarly, catalytic carbonylation, often employing soluble palladium catalysts, is another method that enhances the efficiency of incorporating carbonyl groups into a molecule. rsc.org

For pyridine derivatives, specific catalytic systems have been developed. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved using a monolith-supported "catch-react-release" methodology. uc.pt This involves immobilizing a reagent on a solid support, which then undergoes a series of reactions in a flow system. uc.pt

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com A high atom economy signifies a more sustainable process with less waste generation. jocpr.comprimescholars.com

The concept, introduced in the 1990s, has become a critical metric for evaluating the "greenness" of a synthetic route. jocpr.comprimescholars.com Reactions with poor atom economy are common in pharmaceutical research and fine chemical synthesis, where complex structures often necessitate the use of versatile but inefficient reactions. primescholars.com

An example of a reaction with high atom economy is the Diels-Alder reaction, which can be chemo-, regio-, diastereo-, and enantioselective. primescholars.com Conversely, reactions like the Wittig reaction, while effective, often have low atom economy due to the generation of stoichiometric amounts of byproducts with high molecular weights. rsc.org The industrial synthesis of ibuprofen (B1674241) is a classic case study where a newer, three-step process with high atom economy replaced an older, six-step route. chemrxiv.org

Flow Chemistry Techniques for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing. nih.goveuropa.eu This technology utilizes microreactors with small channel dimensions, leading to a high surface-area-to-volume ratio. utwente.nlresearchgate.net This characteristic facilitates superior heat and mass transfer, allowing for precise control over reaction parameters such as time, temperature, and pressure. nih.govmit.edu

The benefits of flow chemistry often include enhanced selectivity, higher conversion rates, and improved yields. nih.gov It is particularly well-suited for photochemical reactions, where the thin layers of the reaction medium in a microreactor ensure efficient light penetration. nih.gov

Microreactor Applications in Continuous Flow Synthesis

Microreactors are the core components of continuous flow systems, enabling a wide range of chemical transformations. utwente.nlmit.edu They can be designed in various configurations, including packed-bed, monolithic, and wall-coated systems, to accommodate different types of catalysts, such as organocatalysts, organometallic catalysts, and enzymes. utwente.nl

The application of microreactors has been demonstrated in the synthesis of various compounds, including energetic materials like 3,4-dinitropyrazole. europa.eugoogle.com In this multistep synthesis, microreactors facilitate N-nitration, thermal rearrangement, and subsequent 4-nitration in a continuous process, leading to higher yields compared to batch methods. google.com The use of microreactors also allows for the safe handling of potentially hazardous intermediates. uc.pt

Reaction Optimization under Flow Conditions

A key advantage of flow chemistry is the ability to efficiently optimize reaction conditions. europa.eu By systematically varying parameters such as flow rate, temperature, and reagent concentrations, optimal conditions for a given transformation can be rapidly identified.

For example, in the synthesis of 1,3,4-oxadiazoles, a heated packed-bed reactor filled with a solid base was used in a continuous flow setup. nih.gov This allowed for the optimization of the iodine-mediated oxidative cyclization, resulting in high yields and short residence times. nih.gov The integration of in-line quenching and extraction steps further streamlined the process. nih.gov

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical aspects of synthesizing complex molecules, ensuring that reactions occur at the desired functional group and position. The direct C-4 alkylation of pyridines has historically been a challenge due to issues with overalkylation and the formation of regioisomeric mixtures. nih.gov

A significant advancement in this area is the development of a maleate-derived blocking group for pyridines. nih.gov This strategy enables precise control over Minisci-type decarboxylative alkylation at the C-4 position, providing an efficient route to valuable pyridine building blocks. nih.gov This approach represents a strategic shift, applying Minisci chemistry at an early stage of synthesis rather than as a late-stage functionalization technique. nih.gov

Asymmetric Synthesis and Stereocontrol of this compound Derivatives

Asymmetric synthesis, the creation of specific stereoisomers, is of paramount importance in medicinal chemistry. For derivatives of this compound, achieving stereocontrol is crucial for their potential biological activity.

While specific studies on the asymmetric synthesis of this compound are not detailed in the provided results, general strategies for related structures offer insights. For instance, the asymmetric synthesis of 2,3-disubstituted piperidin-4-ones has been achieved through the use of chiral auxiliaries to induce asymmetric alkylation. ucl.ac.uk Another approach involves an asymmetric Michael addition, also guided by a chiral auxiliary, to create enantiomerically pure compounds. ucl.ac.uk These methodologies highlight the potential pathways for achieving stereocontrol in the synthesis of complex heterocyclic compounds.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and powerful strategy for inducing stereoselectivity in chemical transformations. This approach involves the temporary attachment of a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

A thorough review of the literature did not uncover any studies specifically employing chiral auxiliaries for the synthesis of this compound. While methods exist for the asymmetric synthesis of other pyridyl-containing compounds using chiral auxiliaries, no examples detailing the diastereoselective construction of the 2-(pyridin-4-yl) stereocenter in the target β-ketonitrile have been reported. Therefore, no data on specific auxiliaries, reaction conditions, diastereomeric excesses, or yields for this transformation can be provided.

Organocatalytic and Metal-Catalyzed Enantioselective Routes

In recent decades, organocatalysis and transition-metal catalysis have emerged as highly efficient and versatile tools for the enantioselective synthesis of a wide array of chiral molecules. These methods often offer advantages in terms of catalytic efficiency, substrate scope, and operational simplicity.

However, a detailed search of the scientific literature did not identify any reports of organocatalytic or metal-catalyzed enantioselective methods for the direct synthesis of this compound. While numerous catalytic systems have been developed for the asymmetric α-arylation of carbonyl compounds and the conjugate addition to α,β-unsaturated systems, their application to the specific construction of the chiral quaternary center in this compound has not been described. Consequently, there is no available data on catalysts, ligands, reaction conditions, enantiomeric excesses, or yields for these types of synthetic approaches to the target molecule.

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise arrangement of atoms and functional groups within 3-Oxo-2-(pyridin-4-yl)butanenitrile relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, affords a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed connectivity map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridin-4-yl group will show two sets of signals for its aromatic protons. The protons at the 2- and 6-positions of the pyridine (B92270) ring are chemically equivalent and are expected to appear as a doublet at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom. The protons at the 3- and 5-positions are also equivalent and should appear as another doublet, typically at a slightly more upfield position compared to the 2,6-protons.

The methine proton (-CH-) at the 2-position of the butanenitrile chain is adjacent to both the pyridine ring and the cyano group, which would cause its signal to appear at a specific chemical shift. The methyl protons (-CH₃) of the acetyl group are expected to be a sharp singlet in a more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.6 - 8.8 | Doublet |

| Pyridine H-3, H-5 | ~7.3 - 7.5 | Doublet |

| Methine CH | ~4.5 - 5.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C=O) of the keto group is expected to have the most downfield chemical shift. The carbons of the pyridine ring will appear in the aromatic region, with the carbons adjacent to the nitrogen (C-2 and C-6) and the carbon attached to the butanenitrile chain (C-4) having characteristic shifts. The carbon of the cyano group (-C≡N) will also have a specific chemical shift in the spectrum. The methine carbon and the methyl carbon will be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 - 205 |

| Pyridine C-4 | ~150 - 155 |

| Pyridine C-2, C-6 | ~148 - 152 |

| Pyridine C-3, C-5 | ~120 - 125 |

| C≡N | ~115 - 120 |

| Methine CH | ~40 - 50 |

2D NMR Experiments (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would primarily be useful to confirm the coupling between the adjacent protons on the pyridine ring (H-2 with H-3, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methine proton signal would show a cross-peak with the methine carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the cyano group, and the aromatic pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1710 - 1730 |

| C≡N (Nitrile) | ~2240 - 2260 |

| C=C, C=N (Pyridine ring) | ~1580 - 1610 and ~1400 - 1500 |

| C-H (Aromatic) | ~3000 - 3100 |

The presence of a strong absorption band around 1715 cm⁻¹ would confirm the presence of the ketone carbonyl group. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the nitrile functional group. The characteristic stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₉H₈N₂O), the molecular weight is 160.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of a methyl group (CH₃), a carbonyl group (CO), or the cyano group (CN). The cleavage of the bond between the butanenitrile chain and the pyridine ring would likely lead to a prominent peak corresponding to the pyridin-4-yl cation or related fragments.

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, no peer-reviewed studies detailing the single-crystal X-ray diffraction analysis of this compound have been published. Consequently, critical crystallographic parameters are unknown.

| Crystallographic Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (a, b, c) | Not Available |

| Unit Cell Angles (α, β, γ) | Not Available |

| Molecules per Unit Cell (Z) | Not Available |

| Key Bond Lengths | Not Available |

| Key Bond Angles | Not Available |

| Dihedral Angles | Not Available |

Table 1: Crystallographic Data for this compound. Data is currently unavailable in published literature.

Conformational Analysis and Isomerism

The structure of this compound presents several interesting features for conformational analysis. The molecule possesses a chiral center at the C2 position, suggesting the existence of enantiomers. Furthermore, rotation around the single bonds, particularly the C2-C(pyridin-4-yl) bond, would lead to different rotational isomers (rotamers). The presence of the keto group also introduces the possibility of keto-enol tautomerism.

However, without dedicated computational studies or experimental spectroscopic analysis, the relative energies of different conformers and the predominant tautomeric form in various conditions remain speculative. A thorough investigation would be required to determine the most stable conformations and the energy barriers to rotation, which are crucial for understanding its reactivity and interactions.

Reactivity and Transformation Pathways of 3 Oxo 2 Pyridin 4 Yl Butanenitrile

Fundamental Reaction Types

The reactivity of 3-oxo-2-(pyridin-4-yl)butanenitrile is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of the nitrile and ketone groups activates the adjacent α-carbon, making it susceptible to a range of transformations.

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to various derivatives, depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this compound are not extensively documented, the reactivity of analogous β-ketonitriles suggests several potential pathways.

In a related example, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile has been demonstrated to yield 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives. nih.govacs.org This transformation involves an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ketone carbonyl, followed by oxidation of the resulting intermediate. A variety of oxidizing agents were explored for this purpose, with some proving more effective than others.

| Oxidizing Agent | Outcome |

| Potassium permanganate (B83412) (KMnO4) | Decomposition of starting material nih.govacs.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Decomposition of starting material nih.govacs.org |

| Urea-hydrogen peroxide complex in acetonitrile | Good results in forming the cyclized product nih.gov |

| Activated carbon under oxygen atmosphere | Promising results in forming the cyclized product nih.gov |

| (Bis(trifluoroacetoxy)iodo)benzene | Decomposition of starting material nih.gov |

| Copper(II) and Selenium dioxide (SeO2) | Inefficient, marginal yields or no reaction nih.gov |

While this example involves an additional amino group, it highlights the potential for the pyridine (B92270) and ketone moieties of this compound to participate in oxidative cyclization reactions, particularly in the presence of suitable nucleophiles.

Reduction Reactions to Alcohols and Amines

The ketone and nitrile functionalities of this compound can be selectively or fully reduced to yield alcohols and amines, respectively. The choice of reducing agent is crucial in determining the final product.

Reduction of the Ketone Group: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for the chemoselective reduction of ketones in the presence of less reactive functional groups like nitriles. sci-hub.sechemguide.co.ukyoutube.com Treatment of this compound with NaBH₄ is expected to yield the corresponding secondary alcohol, 3-hydroxy-2-(pyridin-4-yl)butanenitrile. In some cases, particularly with γ-oxoesters, NaBH₄ in methanol (B129727) has been shown to reduce both the keto and ester groups. nih.govnih.gov

Reduction of Both Ketone and Nitrile Groups: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing both the ketone and the nitrile groups. orgsyn.orgyoutube.comkhanacademy.orgni.ac.rsresearchgate.net The reaction of this compound with LiAlH₄ would be expected to produce 2-(pyridin-4-yl)butane-1,3-diamine after the reduction of both functional groups to their corresponding amines and alcohols, followed by further reduction of the alcohol.

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of nitriles to primary amines. google.combme.hursc.org This process typically employs transition metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. google.com The reaction conditions, including pressure, temperature, and the presence of additives like ammonia, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hu

| Reducing Agent | Functional Group Targeted | Expected Product |

| Sodium borohydride (NaBH₄) | Ketone | 3-Hydroxy-2-(pyridin-4-yl)butanenitrile |

| Lithium aluminum hydride (LiAlH₄) | Ketone and Nitrile | 2-(Pyridin-4-yl)butane-1,3-diamine |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Nitrile (and potentially Ketone) | 2-(Aminomethyl)-1-(pyridin-4-yl)propan-1-one (and further reduction products) |

Nucleophilic Substitution at the Nitrile Moiety

The nitrile group in this compound is susceptible to nucleophilic attack, although this is generally less facile than reactions at the carbonyl carbon. The Thorpe-Ziegler reaction is a classic example of an intramolecular condensation of dinitriles to form cyclic enamines. ambeed.com While not directly applicable to the monomeric this compound, it illustrates the potential for the nitrile group to participate in cyclization reactions under basic conditions.

Furthermore, nitrilimines and nitrile oxides, which are reactive 1,3-dipoles, can be generated from related precursors and undergo reactions with nucleophiles like hydrazines to form various heterocyclic structures. nih.gov

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a primary site for nucleophilic attack and condensation reactions. The adjacent electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a ketone or aldehyde, catalyzed by a weak base. wikipedia.orgorganic-chemistry.org The active methylene group in another molecule can react with the ketone of this compound to form an α,β-unsaturated product after dehydration.

Reaction with Hydrazine (B178648): The ketone can react with hydrazine and its derivatives to form hydrazones. derpharmachemica.comnih.gov These reactions are often the first step in the synthesis of pyrazole (B372694) and other nitrogen-containing heterocycles. For instance, the reaction of a β-ketonitrile with hydrazine can lead to the formation of aminopyrazoles.

Cyclization Reactions and Heterocyclic Annulation

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another heterocyclic ring.

Synthesis of Fused Heterocycles with Pyridine Ring

Thienopyridine Synthesis via Gewald Reaction: The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netumich.eduorganic-chemistry.org This reaction involves the condensation of a ketone, an α-cyanoester (or related compound), and elemental sulfur in the presence of a base. wikipedia.org this compound, possessing both a ketone and an activated methylene group adjacent to the nitrile, is a suitable substrate for this reaction. The resulting aminothiophene can then undergo further cyclization to form thieno[2,3-b]pyridines, a class of compounds with significant biological activity. mdpi.comnih.govresearchgate.netresearchgate.netekb.eg

Synthesis of Pyridopyrimidines: Pyridopyrimidines are another important class of fused heterocycles that can be synthesized from β-ketonitrile precursors. nih.govnih.gov The reaction of this compound with amidines or guanidines can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. These reactions often proceed through an initial condensation at the ketone, followed by intramolecular cyclization and aromatization.

| Reaction Name/Type | Reactants | Resulting Fused Heterocycle |

| Gewald Reaction | Sulfur, Base | Thieno[2,3-b]pyridine |

| Pyrimidine Annulation | Amidines, Guanidine | Pyrido[2,3-d]pyrimidine or other isomers |

Intramolecular Cyclizations

Intramolecular cyclization reactions of this compound and its derivatives are pivotal in the synthesis of various heterocyclic systems. These reactions often proceed via the nucleophilic attack of an atom within the molecule onto one of the electrophilic centers, typically the carbonyl carbon or the nitrile carbon.

One notable example involves the base-assisted intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile. acs.orgacs.org In this transformation, the amino group acts as an intramolecular nucleophile, attacking the carbonyl group to form an intermediate which, upon oxidation, yields 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives. acs.orgacs.org This process highlights the utility of the butanenitrile backbone in constructing fused ring systems. The reaction is generally efficient for primary anilines; however, secondary anilines can lead to side reactions, including the cleavage of the cyano group. acs.org

Theoretical studies on related systems, such as the intramolecular cyclization of phosphanylidenecarbenes, provide insights into the energetic favorability and mechanistic pathways of such ring-closing reactions. beilstein-journals.orgresearchgate.net These computational analyses help in understanding the transition states and intermediates involved in the cyclization process. beilstein-journals.orgresearchgate.net

Derivatization Strategies for Functional Group Modulation

The strategic modification of this compound at its distinct functional regions allows for the synthesis of a wide array of derivatives with tailored properties.

The pyridine ring in this compound is susceptible to various modifications. Quaternization of the pyridine nitrogen with agents like 1,3-diiodopropane (B1583150) can be achieved, a reaction that has been demonstrated with related fluorinated pyridines. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce amino substituents onto the pyridine ring, as seen in the synthesis of pyrido[3,2,1-ij]quinazoline-1,3-diones. researchgate.net These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

The butanenitrile backbone offers multiple sites for chemical transformation. The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. smolecule.com Conversely, the nitrile group can undergo nucleophilic addition or hydrolysis. For instance, reaction with nucleophiles can lead to the formation of amides. smolecule.com The active methylene group adjacent to both the nitrile and carbonyl groups is acidic and can be deprotonated to form a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation or condensation with aldehydes and ketones. An example of this reactivity is the condensation of related acetoacetamido pyridines with aromatic aldehydes. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways.

The identification of reaction intermediates is often accomplished through a combination of spectroscopic techniques and trapping experiments. In the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, cyclic nitronate and enolate species have been proposed as key intermediates. acs.orgacs.org For instance, the reaction is believed to proceed through the formation of a cyclic nitronate upon conjugate addition, which is then reduced to a conjugated nitrile. acs.org In other reactions, such as those involving rearrangements of 3-oxoalkanenitriles, enamino-nitriles have been identified as key intermediates that lead to the formation of pyridines. semanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states of reactions involving this compound and its analogs. These studies can provide detailed information about the geometry and energy of transition states, helping to rationalize observed reactivity and selectivity. For example, DFT calculations have been used to support experimental findings on the interaction of related compounds with metal surfaces, providing insights into the transition states of adsorption processes. Similarly, theoretical studies on the intramolecular cyclization of related phosphorus-containing compounds have elucidated the structures of the transition states involved. beilstein-journals.org Kinetic studies, such as time-growth kinetics of bacteriostatic activity for related pyridine derivatives, can provide empirical data on reaction rates and how they are influenced by factors like concentration, which complements theoretical transition state analysis. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

This compound serves as a foundational element for constructing intricate molecular frameworks.

3-Oxo-2-(pyridin-4-yl)butanenitrile is a key starting material in the synthesis of elaborate molecules. Its structural components can be chemically modified to build larger and more complex structures. For example, it can be used in reactions that form fused ring systems, which are common in medicinal chemistry and materials science. The reactivity of the ketone and nitrile groups allows for stepwise additions of other molecular fragments, leading to the construction of sophisticated architectures.

Nitrogen-containing heterocycles are a cornerstone of pharmaceutical and materials chemistry, and this compound is an excellent precursor for their synthesis. nih.gov The pyridine (B92270) ring is itself a nitrogen-containing heterocycle, and the additional nitrogen in the nitrile group provides a reactive site for cyclization reactions.

This compound can be used to synthesize a variety of heterocyclic systems, including:

Pyridines : The core pyridine structure can be further functionalized.

Pyrimidines : These six-membered rings with two nitrogen atoms are crucial in many biologically active compounds. nih.gov

Triazoles : These five-membered rings with three nitrogen atoms are often synthesized via "click" chemistry and are known for their stability and use as linkers. nih.gov

Pyrido[1,2-a]pyrimidines : Fused heterocyclic systems that can be synthesized from intermediates derived from similar oxo-butyramide structures. researchgate.net

2-(3-Oxoindolin-2-ylidene)acetonitriles : These can be prepared from related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles through an intramolecular cyclization. acs.orgnih.gov

The synthesis of these heterocycles often involves multi-component reactions where this compound or its derivatives react with other molecules to form the desired ring system. For instance, it can participate in condensation reactions with amines and other reagents to form fused heterocyclic structures. mdpi.com

Theoretical Predictions of Molecular Interactions and Drug-Likeness (Computational Chemistry)

Computational chemistry provides valuable insights into the potential applications of a molecule by predicting its behavior and properties.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target, such as a protein. This is crucial in drug discovery for identifying potential drug candidates. For derivatives of this compound, molecular docking studies can reveal their potential to interact with biological targets.

For example, studies on similar pyridine and pyrimidine (B1678525) derivatives have shown their potential as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor), which is implicated in cancer. nih.gov Docking studies on thiazolo[3,2-a]pyridine derivatives, which share structural similarities, have identified potential anti-diabetic agents by targeting the α-amylase enzyme. nih.gov These studies help to understand the binding affinity and the specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex.

Table 1: Example of Molecular Docking Results for Related Pyridine Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine | α-amylase | -7.43 | Trp58, Tyr62, Gln63, His101 nih.gov |

This table is illustrative and based on studies of related compounds.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict how a drug candidate will behave in the body. These predictions are essential for weeding out compounds that are likely to fail in clinical trials due to poor pharmacokinetic profiles.

For a compound like this compound, computational tools can predict properties such as:

Absorption : Its potential to be absorbed in the gut.

Distribution : How it might be distributed throughout the body's tissues.

Metabolism : Its likely metabolic pathways, including interactions with cytochrome P450 enzymes.

Excretion : How it is likely to be eliminated from the body.

Toxicity : Predictions of potential toxic effects.

Studies on similar heterocyclic compounds often use online servers like SwissADME, ADMETlab, and pkCSM to evaluate these properties. mdpi.comnih.gov These predictions help in assessing the "drug-likeness" of a compound based on rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov For instance, the analysis of sulfonamide derivatives with pyridine moieties has been conducted to predict their ADMET profiles. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈N₂O sigmaaldrich.com |

| Molecular Weight | 160.18 g/mol sigmaaldrich.com |

| LogP (Lipophilicity) | Varies by prediction tool |

| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 nitrogen) |

| Hydrogen Bond Donors | 0 |

These values are based on the chemical structure and may vary slightly between different prediction software.

Conclusion and Future Research Directions

Summary of Current Understanding

3-Oxo-2-(pyridin-4-yl)butanenitrile is a heterocyclic compound featuring a pyridine (B92270) ring, a ketone group, and a nitrile functionality. Its molecular structure makes it a potentially versatile building block in organic synthesis. While specific research on this particular isomer is limited, the study of related compounds, such as its pyridin-2-yl and pyridin-3-yl isomers, as well as the closely related 3-oxo-3-(pyridin-4-yl)propanenitrile, provides some insight into its potential applications. bldpharm.combldpharm.combiosynth.com

The existing knowledge on analogous compounds suggests that this compound could serve as a valuable intermediate in the synthesis of more complex heterocyclic systems. acs.orgresearchgate.netresearchgate.net For instance, related β-ketonitriles are utilized in the preparation of fused heterocyclic systems and have been explored for their potential in medicinal chemistry. bldpharm.com The presence of multiple reactive sites—the ketone, the active methylene (B1212753) group, and the nitrile—offers a range of possibilities for chemical transformations. Like other β-ketonitriles, this compound likely undergoes keto-enol tautomerism, a phenomenon that influences its reactivity and potential for forming various derivatives. rsc.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net

Research on similar structures, particularly 3-oxo-3-(pyridin-4-yl)propanenitrile, has indicated potential applications in areas such as the development of pharmaceutical intermediates and corrosion inhibitors. bldpharm.com This suggests that this compound may hold similar promise in both medicinal chemistry and materials science.

Identification of Research Gaps and Challenges

Despite the potential of this compound as a synthetic intermediate, there is a notable scarcity of dedicated research on this specific compound. The majority of available information is derived from studies on its isomers or structurally similar molecules, leaving significant gaps in our understanding.

The primary challenges and research gaps include:

Limited Synthesis and Characterization Data: Detailed and optimized synthetic procedures for this compound are not widely published in scientific literature. While it is available from commercial suppliers, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physicochemical properties are not readily accessible in peer-reviewed sources. bldpharm.combldpharm.combiosynth.comrsc.orgnih.govmdpi.combeilstein-journals.orgsigmaaldrich.comresearchgate.nettsijournals.comnih.gov

Unexplored Biological Activity: There is a significant lack of studies on the biological and pharmacological properties of this compound. While related pyridine and nitril-containing compounds have shown a range of biological activities, including antimicrobial and anticancer effects, the potential of this specific molecule remains unevaluated. beilstein-journals.orgsigmaaldrich.comnih.govnih.govmdpi.comtjnpr.orgfrontiersin.orgresearchgate.net

Unknown Reactivity Profile: A systematic investigation into the chemical reactivity of this compound is yet to be undertaken. Understanding its behavior in various chemical reactions is crucial for its effective utilization as a building block in organic synthesis.

Lack of Tautomerism Studies: The keto-enol equilibrium for this compound has not been specifically studied. The position of this equilibrium can significantly impact its reactivity, and a lack of this fundamental knowledge presents a challenge for designing synthetic pathways and predicting its behavior in different chemical environments. rsc.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net

Prospective Areas for Future Investigation

The identified research gaps highlight several promising avenues for future investigation that could unlock the scientific potential of this compound.

Key prospective areas include:

Synthetic Methodology and Characterization: A primary focus should be on the development and optimization of efficient and scalable synthetic routes to produce this compound. This should be followed by a thorough characterization of the compound using a full range of modern analytical techniques to establish a comprehensive and reliable set of physical, chemical, and spectroscopic data.

Exploration of Chemical Reactivity: Future research should systematically explore the reactivity of its various functional groups. This could involve its use as a precursor in multicomponent reactions and in the synthesis of novel heterocyclic compounds, such as pyridines, pyrimidines, and other fused systems. acs.orgresearchgate.netresearchgate.netmdpi.comekb.egniscpr.res.in

Biological and Pharmacological Screening: A comprehensive screening of this compound and its derivatives for a wide range of biological activities is a critical next step. Based on the activities of related compounds, investigations into its potential as an antimicrobial, anti-inflammatory, and anticancer agent would be particularly relevant. beilstein-journals.orgsigmaaldrich.comnih.govnih.govmdpi.comtjnpr.orgfrontiersin.orgresearchgate.net

Medicinal Chemistry Applications: The compound's scaffold could be utilized in the design and synthesis of new therapeutic agents. Structure-activity relationship (SAR) studies on a library of its derivatives could lead to the identification of lead compounds with improved potency and selectivity for specific biological targets.

Materials Science: Inspired by the findings on related compounds, the potential of this compound in materials science should be explored. This could include its evaluation as a corrosion inhibitor for various metals or as a monomer for the synthesis of functional polymers.

Computational and Theoretical Studies: In silico studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the compound's electronic structure, keto-enol tautomerism, and reactivity. These theoretical predictions can help guide and rationalize experimental efforts in both synthesis and biological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxo-2-(pyridin-4-yl)butanenitrile, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via a Knoevenagel condensation between 4-pyridinecarboxaldehyde and ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide). Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and stoichiometry. Post-synthesis purification via recrystallization or column chromatography ensures high yields (>75%) and purity (>95%) . Characterization is confirmed via NMR (¹H/¹³C), IR (C≡N stretch ~2200 cm⁻¹), and mass spectrometry.

Q. How is the molecular structure of this compound validated experimentally?

- Answer : X-ray crystallography is the gold standard for structural confirmation. Crystals are grown via slow evaporation in ethanol, and diffraction data are collected at low temperatures (e.g., 100 K). Software like SHELXL refines the structure, resolving bond angles and torsional strain. For example, the pyridine ring’s planarity and nitrile group’s linear geometry are key validation points .

Q. What preliminary assays are used to assess its biological activity?

- Answer : Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM). IC₅₀ values are determined using fluorometric or colorimetric readouts. Cytotoxicity is tested via MTT assays on cell lines (e.g., HEK293 or HeLa), with EC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution or nitrile replacement) alter reactivity and bioactivity?

- Answer : Replacing the pyridin-4-yl group with pyridin-2-yl () increases steric hindrance, reducing binding affinity to planar enzyme active sites. Substituting the nitrile with an amide group improves solubility but decreases electrophilicity. Computational docking (AutoDock Vina) and QSAR models predict these changes, validated via kinetic assays (e.g., kₐₜ/Kₘ shifts) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Answer : Meta-analysis of experimental variables (e.g., buffer pH, assay temperature, or solvent DMSO%) identifies outliers. Reproducibility is tested via blinded inter-laboratory studies. For example, discrepancies in kinase inhibition may arise from ATP concentration differences; normalizing data to [ATP] = 1 mM resolves variability .

Q. How can computational modeling predict degradation pathways under physiological conditions?

- Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., α,β-unsaturated ketone). Molecular dynamics (MD) simulations in implicit solvents (e.g., water) model hydrolysis rates. Experimental validation uses HPLC-MS to detect degradation products (e.g., carboxylic acid derivatives) .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Answer : Twinning or disorder in the pyridine ring complicates refinement. SHELXL’s TWIN and BASF commands model twinning ratios, while PART instructions resolve positional disorder. High-resolution data (d < 0.8 Å) and anisotropic displacement parameters improve accuracy. For example, thermal motion in the nitrile group is modeled with Uᵢⱼ tensors .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Solvent | Temperature (°C) | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 25 | NaOEt | 68 | 92 |

| DMF | 80 | Piperidine | 82 | 89 |

| THF | 60 | DBU | 75 | 95 |

Table 2 : Bioactivity Profile vs. Structural Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Kinase A | 12.3 | 8.2 |

| 3-Oxo-2-(pyridin-2-yl)butanenitrile | Kinase A | 45.7 | 2.1 |

| 3-Cyano-2-(pyridin-4-yl)propanone | Kinase B | 28.9 | 5.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.